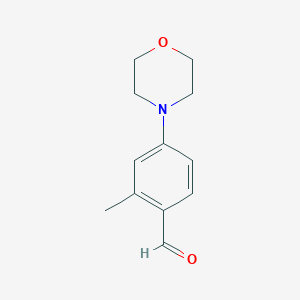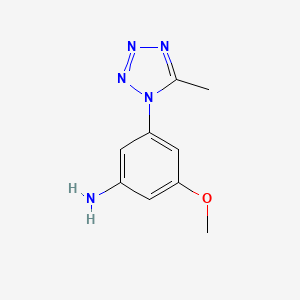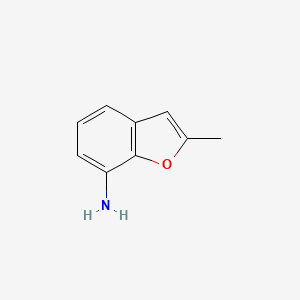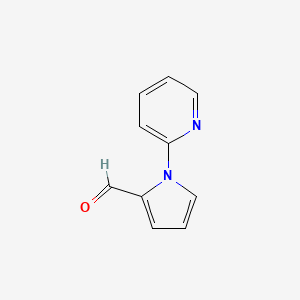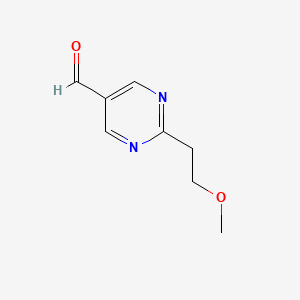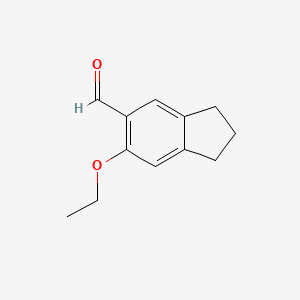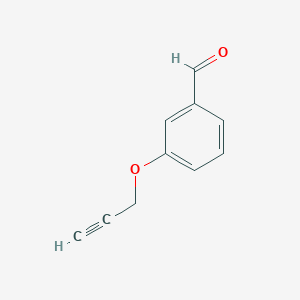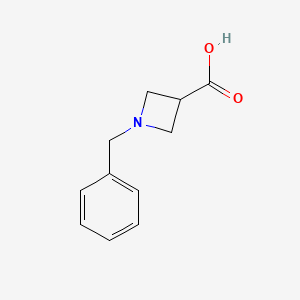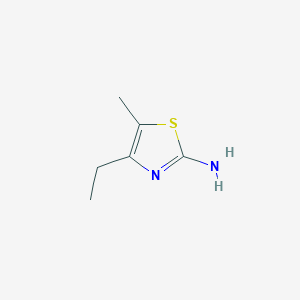
3-Phenylpropylboronsäure
Übersicht
Beschreibung
3-Phenylpropylboronic acid is an organic compound with the molecular formula C₉H₁₃BO₂. It is a member of the boronic acid family, which are known for their utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by a phenyl group attached to a propyl chain, which is further bonded to a boronic acid group. It is a white to off-white powder that is soluble in organic solvents and has a variety of applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
3-Phenylpropylboronic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
3-Phenylpropylboronic Acid, also known as (3-Phenylpropyl)boronic acid, is a compound that has been found to interact with several targets. It’s worth noting that phenylboronic acids, a related class of compounds, are known to inhibit serine protease and kinase enzymes, which play a role in the growth, progression, and metastasis of tumor cells .
Mode of Action
They have open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It has been suggested that 3-phenylpropylboronic acid preparations are (hetero)aryl-p-quinone derivatives that are used to treat mitochondrial diseases . This suggests that the compound may have an impact on mitochondrial function and related biochemical pathways.
Pharmacokinetics
It’s important to note that the compound’s bioavailability could be influenced by its chemical properties, such as its boiling point and density .
Result of Action
It has been suggested that the compound may have beneficial effects on muscle mass increase and myotubes hypertrophy .
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be 2-8°c , suggesting that temperature could potentially influence its stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 3-phenylpropylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)₃). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
In industrial settings, the production of 3-phenylpropylboronic acid can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylpropylboronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) are commonly used in the Suzuki-Miyaura coupling reaction.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the propyl chain.
4-Formylphenylboronic acid: Contains a formyl group instead of a propyl chain.
Cyclobutylboronic acid: Contains a cyclobutyl group instead of a phenyl group.
Uniqueness
3-Phenylpropylboronic acid is unique due to its specific structure, which combines the reactivity of boronic acids with the stability and versatility of the phenylpropyl group. This makes it particularly useful in applications requiring stable and reactive boronic acid derivatives .
Eigenschaften
IUPAC Name |
3-phenylpropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHNKJXEZXIYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391345 | |
| Record name | 3-phenylpropylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36329-85-8 | |
| Record name | 3-phenylpropylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B1364229.png)
![2-({4-[(4-Methyl-1-piperidinyl)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364231.png)
![2-[[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364232.png)
